molecular formula C17H13F3N2O2 B4938311 1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol CAS No. 5660-33-3

1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B4938311
CAS No.: 5660-33-3
M. Wt: 334.29 g/mol
InChI Key: GCIZXSKDPAABMM-UHFFFAOYSA-N
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Description

1-Benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol (CAS 5660-33-3) is a pyrazolone-based compound with the molecular formula C17H13F3N2O2 and a molecular weight of 334.29 g/mol . This chemical features a 4,5-dihydro-1H-pyrazole core, a scaffold recognized for its significant relevance in medicinal chemistry and drug discovery . The structure incorporates a trifluoromethyl group, a common motif in agrochemical and pharmaceutical agents due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Key physicochemical properties include a predicted boiling point of 432.1°C at 760 mmHg, a flash point of 215.1°C, and a density of 1.33 g/cm³ . The compound serves as a versatile building block for chemical synthesis and is referenced in studies exploring synthetic methodologies, indicating its value in developing more complex molecular architectures . Pyrazolone derivatives, as a class, are associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a privileged structure in pharmacological research . Researchers utilize this specific compound and its analogs to investigate structure-activity relationships (SAR) and to develop new therapeutic candidates aimed at various biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c18-17(19,20)16(24)11-14(12-7-3-1-4-8-12)21-22(16)15(23)13-9-5-2-6-10-13/h1-10,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIZXSKDPAABMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386315
Record name AC1MEPNB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670753
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5660-33-3
Record name AC1MEPNB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of 1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is C17H13F3N2O2C_{17}H_{13}F_3N_2O_2 with a molar mass of approximately 334.29 g/mol. The presence of the trifluoromethyl group is notable for enhancing biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets .

Anti-inflammatory Activity

Research indicates that derivatives of the pyrazole scaffold exhibit significant anti-inflammatory properties. A study highlighted that compounds similar to 1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, certain derivatives showed IC50 values in the low micromolar range against COX-1 and COX-2, suggesting their potential as anti-inflammatory agents .

Table 1: Comparison of Anti-inflammatory Activity

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Compound A5.400.01344.56
Compound B60.5654.65-
Compound C57.24--

Analgesic Activity

In vivo studies have shown that pyrazole derivatives can also exhibit analgesic effects comparable to standard analgesics such as celecoxib and indomethacin. The analgesic activity was assessed using models such as the formalin test and hot plate test, with some compounds achieving over 50% inhibition of pain responses .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. Further research is needed to elucidate its mechanism of action and to optimize its efficacy .

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group at the para position of the phenyl ring significantly enhances the biological activity of pyrazole derivatives. SAR studies indicate that modifications to the phenyl ring can lead to variations in potency and selectivity for specific targets .

Table 2: SAR Insights

ModificationEffect on Activity
Trifluoromethyl GroupIncreased potency
Para-substitutionEnhanced selectivity for COX
Alkyl substitutionsVariable effects on solubility

Case Studies

A notable case study involved a series of synthesized pyrazole derivatives where compound modifications led to enhanced anti-inflammatory effects. These compounds were tested in animal models, demonstrating significant reductions in edema compared to controls .

Scientific Research Applications

Medicinal Chemistry

1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Its effectiveness is attributed to the presence of the trifluoromethyl group, which is known to enhance the lipophilicity and membrane permeability of compounds .
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways.
  • Anticancer Potential : Preliminary studies suggest that 1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol may inhibit cancer cell proliferation in vitro. Its mechanism appears to involve apoptosis induction in various cancer cell lines .

Agricultural Applications

The compound has also been explored for its applications in agriculture:

  • Pesticidal Activity : Due to its unique chemical structure, it has shown promise as an effective pesticide. Its application can lead to improved pest resistance in crops without significant toxicity to non-target organisms .
  • Herbicide Development : Research indicates that derivatives of this compound can be developed into herbicides with selective action against specific weed species while minimizing harm to crops .

Materials Science

In materials science, 1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has potential applications:

  • Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties due to its strong intermolecular interactions .
  • Coatings : Its incorporation into coatings can improve resistance to solvents and chemicals, making it suitable for protective coatings in industrial applications .

Case Studies

Several case studies highlight the practical applications of 1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol:

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition of bacterial growth compared to control groups.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in treated models.
PesticidalShowed over 80% efficacy against target pests with minimal impact on beneficial insects.

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

The hydroxyl (-OH) and carbonyl (C=O) groups enable bidentate chelation with transition metals. Key complexes include:

Metal IonReaction ConditionsComplex StructureReference
Mn(III)Ethanol, reflux, 6 h[Mn(L)₃] (L = deprotonated pyrazolone ligand)
Fe(III)Methanol, room temperature, 12 hOctahedral [Fe(L)₂Cl₂]⁺ with two bidentate ligands and two chloride counterions
U(VI)Ethanol/water (1:1), 60°C, 24 h[UO₂(L)₂(EtOH)] with uranyl center coordinated by two ligands and ethanol

These complexes demonstrate enhanced antimicrobial activity compared to the free ligand, with MIC values reduced by 4–8× against S. aureus and E. coli.

Oxidation Reactions

The dihydropyrazole ring undergoes oxidative aromatization to form fully conjugated pyrazoles:

Reaction Pathway

4,5-dihydropyrazole[O]DDQ, Δpyrazole+H2O\text{4,5-dihydropyrazole} \xrightarrow[\text{[O]}]{DDQ,\ \Delta} \text{pyrazole} + \text{H}_2\text{O}

  • Conditions : Dichlorodicyanoquinone (DDQ) in toluene at 80°C for 4 h .

  • Yield : 75–90% for analogous trifluoromethylated pyrazoles .

  • Product : 1-benzoyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole (aromatized derivative) .

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic displacement under acidic conditions:

Example Reaction

Ar-OH+R-XbaseK2CO3, DMFAr-OR+HX\text{Ar-OH} + \text{R-X} \xrightarrow[\text{base}]{\text{K}_2\text{CO}_3,\ \text{DMF}} \text{Ar-OR} + \text{HX}

  • Substrates : Benzyl halides, tosyl chlorides, or sulfonyl chlorides .

  • Products : Ethers (e.g., 5-benzyloxy derivatives) or sulfonate esters (e.g., 5-tosyloxy) .

Electrophilic Aromatic Substitution

The phenyl and benzoyl rings undergo regioselective substitution:

Reaction TypeConditionsPosition SubstitutedYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C, 2 hpara to benzoyl65
SulfonationH₂SO₄, 100°C, 6 hmeta to CF₃58
HalogenationBr₂/FeBr₃, CH₂Cl₂, 25°C, 1 hortho to pyrazole72

Condensation Reactions

The carbonyl group reacts with amines to form Schiff bases or hydrazones:

Schiff Base Formation

C=O+H2N-RC=N-R+H2O\text{C=O} + \text{H}_2\text{N-R} \rightarrow \text{C=N-R} + \text{H}_2\text{O}

  • Conditions : Ethanol, catalytic acetic acid, reflux .

  • Applications : Synthesized Schiff bases show enhanced antifungal activity (MIC: 2–8 µg/mL) .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the pyrazolone ring undergoes structural changes:

  • Acid (H₂SO₄, 96%) : Dehydration to form 3-phenyl-5-(trifluoromethyl)-1H-pyrazole (85% yield) .

  • Base (NaOH, EtOH) : Ring-opening via cleavage of the N–N bond, generating β-ketoamide derivatives .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–F bond activation in the trifluoromethyl group:

  • Product : Defluorinated pyrazole derivatives (e.g., 5-difluoromethyl analogs) .

  • Mechanism : Radical-mediated C–F bond cleavage confirmed by EPR spectroscopy .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares substituents, molecular weights, and reported activities of structurally related compounds:

Compound Name R1 (Position 1) R3 (Position 3) R5 (Position 5) Molecular Weight Activity/Use Reference
Target Compound Benzoyl Phenyl -CF₃, -OH 377.33* Not specified -
5-(6-Dimethylaminonaphthalen-2-yl)-3-CF₃ analog Dimethylamino-naphthyl -CF₃ -OH 324.13 N/A (fluorescence probe potential)
3-(2-Methylbenzofuran-5-yl)-5-CF₃ analog 2-Methylbenzofuran -CF₃ -OH - 31.7% α-synuclein inhibition
5-Benzo[d][1,3]dioxol-5-yl-3-tert-butyl analog Benzo[d][1,3]dioxol tert-Butyl - - Anticonvulsant

*Calculated from molecular formula C₁₈H₁₅F₃N₂O₂.

Key Observations :

  • The trifluoromethyl group is a common feature in analogs, enhancing lipophilicity and metabolic stability .
  • The hydroxyl group at position 5 may participate in hydrogen bonding, critical for target engagement .

Crystallographic and Analytical Tools

Structural characterization of similar compounds employs:

  • SHELX Software : For small-molecule refinement and crystallographic data analysis .
  • ORTEP-3 : Graphical representation of thermal ellipsoids and molecular geometry .

Q & A

Q. What are the optimal synthetic routes for 1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, and how can reaction conditions be tailored to improve yield?

The compound is synthesized via cyclocondensation of substituted hydrazides with ketones or aldehydes under acidic conditions. For example, similar pyrazole derivatives are prepared by refluxing substituted benzoic acid hydrazides with carbonyl compounds in ethanol or acetic acid . Key parameters include:

  • Catalyst : Phosphorus oxychloride (POCl₃) at 120°C for cyclization .
  • Solvent : Ethanol or DMF-EtOH mixtures for recrystallization .
  • Yield optimization : Adjusting stoichiometry (1:1 molar ratio of hydrazide to carbonyl compound) and reaction time (2–6 hours) .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

  • Spectroscopy : Use IR to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups. ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm) and trifluoromethyl (-CF₃) splitting patterns .
  • X-ray crystallography : Single-crystal analysis with SHELXL refines bond lengths/angles (e.g., C–C: ~1.50 Å, C–O: ~1.23 Å) . ORTEP-3 software visualizes molecular geometry .

Advanced Research Questions

Q. What conformational dynamics arise from the dihydro-pyrazole core, and how do substituents like trifluoromethyl influence electronic properties?

The 4,5-dihydro-1H-pyrazole ring adopts a half-chair conformation, with the trifluoromethyl (-CF₃) group inducing steric strain and electron-withdrawing effects. Computational studies (DFT) reveal:

  • Electrostatic potential maps : -CF₃ increases electrophilicity at the 5-position, enhancing reactivity in nucleophilic substitutions .
  • Torsional angles : The benzoyl group at N1 creates a dihedral angle of ~40° with the phenyl ring at C3, affecting π-π stacking .

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

Discrepancies between NMR (solution state) and X-ray (solid state) data often stem from dynamic effects. Strategies include:

  • Variable-temperature NMR : Detects rotational barriers of the benzoyl group .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize specific conformers .
  • DSC/TGA : Assesses thermal stability and phase transitions impacting crystallographic packing .

Q. What methodologies are recommended for studying the compound’s bioactivity, given its structural similarity to anticonvulsant agents?

  • In vitro assays : Use the maximal electroshock (MES) test for anticonvulsant activity, comparing ED₅₀ values to reference drugs like phenytoin .
  • SAR studies : Modify the benzoyl or phenyl groups to evaluate potency changes. For example, electron-withdrawing substituents (-Cl, -CF₃) enhance blood-brain barrier penetration .
  • Molecular docking : Target GABAₐ receptors (PDB: 6X3T) to predict binding affinities .

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